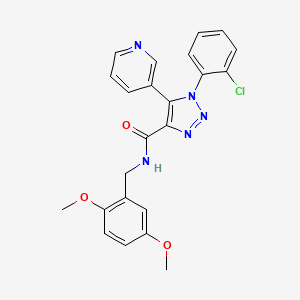

1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOMZLOZWALKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click chemistry approach. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as phosphine oxides. The final product is usually purified using column chromatography to obtain a high-purity compound suitable for biological testing.

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the one have shown promising results against various cancer cell lines. For instance, a related study indicated that triazole derivatives could induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating key proteins in the apoptotic pathway, such as caspase-3 and PARP .

Table 1: Antitumor Activity of Related Triazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Apoptosis via Bcl-2 downregulation |

| Compound B | HCT-116 | 2.6 | Caspase activation |

| 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | A549 (NSCLC) | TBD | TBD |

Antimicrobial Activity

In addition to antitumor effects, triazole compounds have been evaluated for their antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of critical enzymes .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | TBD |

| Compound D | S. aureus | TBD |

| 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |

The biological activity of triazoles like the compound under discussion can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through modulation of Bcl-2 family proteins and caspases.

- Enzyme Inhibition : Some triazoles act as inhibitors for enzymes such as carbonic anhydrase and thymidylate synthase, leading to impaired cellular functions in cancer cells.

- Membrane Disruption : The hydrophobic nature of certain triazole derivatives allows them to integrate into bacterial membranes, causing structural damage.

Case Studies

A detailed investigation into the effects of various triazole derivatives on cancer cell lines has revealed compelling evidence supporting their use as potential therapeutic agents. For instance, in vitro studies have shown that these compounds can significantly reduce cell viability in a dose-dependent manner while also promoting apoptosis through intrinsic pathways .

Scientific Research Applications

Biological Activities

Anticancer Properties:

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound has demonstrated efficacy against lung cancer by inhibiting key pathways involved in tumor growth and survival .

Antimicrobial Activity:

Triazole derivatives have also exhibited notable antibacterial and antifungal activities. Research indicates that modifications to the triazole structure can enhance their effectiveness against resistant strains of bacteria and fungi. The specific compound's structure may allow for interactions with microbial enzymes or cell membranes, leading to increased antimicrobial potency .

Neuroprotective Effects:

Some studies suggest that triazole-containing compounds may possess neuroprotective properties. They could potentially modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in lung cancer cells via NANOG inhibition | Potential for development as a lung cancer treatment |

| Antimicrobial Efficacy | Showed significant activity against resistant bacterial strains | Could lead to new antibiotics based on triazole structures |

| Neuroprotection | Reduced oxidative stress in neuronal models | Promising candidate for neurodegenerative disease therapies |

Comparison with Similar Compounds

Structural Implications :

- Electron-Withdrawing vs. In contrast, halogen-heavy analogs in rely on strong electron-withdrawing groups (Br, Cl) for activity .

- Carboxamide vs. Ester : The carboxamide group in the target compound offers greater metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .

Pharmacokinetic Properties

- Solubility : The dimethoxybenzyl group likely improves aqueous solubility compared to purely hydrophobic halogenated analogs.

Molecular Docking Insights

In , halogenated triazoles showed strong docking scores (−9.2 to −10.8 kcal/mol) against GlcN-6-P synthase. The target compound’s pyridinyl and chlorophenyl groups may engage in π-π stacking and hydrophobic interactions, but the lack of halogens at critical positions could reduce affinity compared to ’s top performers .

Notes

Limitations : Direct biological data for the target compound are unavailable; comparisons rely on structural analogs.

Advantages : The carboxamide group and methoxy substituents may confer superior pharmacokinetics over ester-based triazoles.

Research Gaps : Experimental validation of the target compound’s activity against GlcN-6-P synthase and microbial targets is needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core, as triazole derivatives are commonly synthesized via this route .

- Step 2 : Optimize substituent coupling. For example, the 2,5-dimethoxybenzyl group can be introduced via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DCM/DMF with DCC/DMAP catalysis) .

- Step 3 : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C) and solvent polarity (e.g., DMSO/EtOH mixtures) to improve yields .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and integration ratios. Compare chemical shifts with analogous triazole-carboxamides (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .

- Crystallography : Grow single crystals via slow evaporation (ethanol/acetone, 1:1) and perform X-ray diffraction to resolve bond angles and dihedral distortions (e.g., β = 92.003° in monoclinic P21/c systems) .

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can structure-activity relationships (SAR) be established?

- Methodology :

- Target Selection : Prioritize kinases or GPCRs based on structural motifs (e.g., pyridinyl and chlorophenyl groups may target adenosine receptors) .

- Assay Design :

- Use fluorescence polarization for binding affinity studies (e.g., IC determination).

- Conduct cell viability assays (MTT or resazurin) on cancer lines (e.g., HepG2 or MCF-7) at 1–100 μM concentrations .

- SAR Analysis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and compare activity trends .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics if fluorescence assays are inconsistent) .

- Computational Modeling : Perform molecular dynamics simulations to assess ligand-receptor stability and identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What computational strategies are effective for predicting the compound’s binding modes and selectivity?

- Methodology :

- Docking Workflow :

- Prepare the ligand (AMBER or GAFF force fields) and receptor (PDB: e.g., 4LZU for kinase targets).

- Use AutoDock Vina or Glide for rigid/flexible docking. Prioritize poses with ΔG < -8 kcal/mol .

- Selectivity Analysis : Cross-dock against off-target receptors (e.g., COX-2 or CYP450 isoforms) to assess specificity. Use MM/GBSA for binding energy refinement .

Data Analysis and Optimization

Q. How can crystallographic data inform the design of analogs with improved stability?

- Methodology :

- Packing Analysis : Identify intermolecular interactions (e.g., C–H⋯O bonds) in the crystal lattice that enhance stability. Introduce substituents to reinforce these interactions (e.g., methoxy groups for H-bond acceptors) .

- Torsional Adjustments : Modify bulky groups (e.g., 2,5-dimethoxybenzyl) to reduce steric clashes observed in dihedral angles (e.g., 74.03° between aromatic rings) .

Q. What strategies mitigate synthetic challenges, such as low yields in triazole cyclization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.